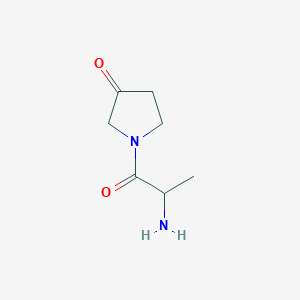

1-(2-Aminopropanoyl)pyrrolidin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminopropanoyl)pyrrolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5(8)7(11)9-3-2-6(10)4-9/h5H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPVEKGFQWHFFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(=O)C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantioselective Pathways for 1 2 Aminopropanoyl Pyrrolidin 3 One

Established Synthetic Routes to 1-(2-Aminopropanoyl)pyrrolidin-3-one and Related Structures

The construction of the target molecule is primarily achieved by forming an amide linkage between a pyrrolidin-3-one moiety and an alanine (B10760859) derivative. This approach is well-precedented in the synthesis of various N-acyl heterocyclic compounds.

Convergent and Divergent Strategies in the Construction of the this compound Core

Convergent Synthesis A convergent strategy is the most direct and commonly employed approach for synthesizing this compound. This method involves the independent synthesis of the two key fragments—the pyrrolidin-3-one ring and a suitably protected alanine derivative—followed by their coupling in a final step. nih.gov

The typical convergent pathway includes:

Preparation of Pyrrolidin-3-one: This can be synthesized through various established routes, often starting from commercially available precursors like γ-aminobutyric acid or succinimide (B58015) derivatives.

Protection of Alanine: To prevent unwanted side reactions at the amino and carboxyl groups during coupling, an enantiomerically pure (L- or D-) alanine is protected. The amino group is commonly protected with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, while the carboxylic acid remains free to be activated.

Amide Coupling: The N-protected alanine is coupled with pyrrolidin-3-one using standard peptide coupling reagents. This final step joins the two fragments to form the core structure of the target molecule. Subsequent deprotection of the amino group yields this compound.

Divergent Synthesis A divergent synthesis strategy allows for the creation of a library of related compounds from a common intermediate. nih.govrsc.org For this compound and its analogs, a divergent approach would begin with the synthesis of the pyrrolidin-3-one core. This common scaffold can then be reacted with a variety of different N-protected amino acids (e.g., valine, leucine, phenylalanine) to produce a diverse set of N-acylpyrrolidinone derivatives. This strategy is particularly efficient for structure-activity relationship (SAR) studies in medicinal chemistry, where the goal is to explore how different side chains affect biological activity. rsc.orgnih.gov

Another divergent route could involve modifying the pyrrolidinone ring itself after the initial coupling with protected alanine, leading to derivatives with substitutions at other positions on the heterocyclic ring. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

The critical step in the synthesis is the amide bond formation between the protected alanine and the secondary amine of the pyrrolidin-3-one ring. The optimization of this coupling reaction is essential to maximize yield and prevent side reactions, particularly racemization of the chiral center in alanine. creative-peptides.com

Key parameters for optimization include:

Coupling Reagents: A wide array of reagents is available to activate the carboxylic acid of the N-protected alanine. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. creative-peptides.comwpmucdn.com More modern phosphonium (B103445) (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU, COMU) reagents are known for their high efficiency, faster reaction times, and lower rates of racemization. wpmucdn.comacs.org

Solvent and Base: The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) (MeCN) being the most common. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically added to neutralize the acid formed during the reaction and to ensure the pyrrolidine (B122466) nitrogen is deprotonated and nucleophilic.

Temperature and Reaction Time: Peptide coupling reactions are often run at 0°C initially and then allowed to warm to room temperature to control the reaction rate and minimize potential side reactions. jpt.com Reaction times must be optimized to ensure complete conversion without promoting degradation or racemization.

| Entry | Coupling Reagent | Additive | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |

| 1 | EDC | HOBt | DIPEA | DMF | 0 to 25 | 80-95 | Standard, cost-effective method; requires careful monitoring. wpmucdn.com |

| 2 | HATU | - | DIPEA | DMF | 0 to 25 | >90 | High efficiency, low racemization, suitable for sterically hindered couplings. acs.org |

| 3 | PyBOP | - | DIPEA | DCM/DMF | 0 to 25 | >90 | Effective for hindered amines, byproducts can be problematic to remove. |

| 4 | COMU | - | 2,6-Lutidine | DMF | 25 | >95 | High solubility, performs well with only 1 equivalent of base, water-soluble byproducts facilitate purification. acs.org |

Stereoselective Synthesis of Enantiopure this compound Isomers

The stereochemistry of this compound is defined by the chiral center at the α-carbon of the propanoyl (alanine) moiety. Ensuring the synthesis produces a single enantiomer (either R or S) is critical for many applications.

Chiral Auxiliary and Asymmetric Catalysis in the Preparation of this compound Enantiomers

The most straightforward method to obtain an enantiopure product is to start with an enantiomerically pure building block, a strategy known as the "chiral pool" approach. Commercially available N-protected L-alanine or D-alanine serves as the starting material, and the primary challenge is to perform the subsequent coupling reaction without compromising its stereochemical integrity.

Alternatively, a chiral auxiliary can be used to induce stereoselectivity. wikipedia.org This involves temporarily attaching a chiral molecule to a prochiral substrate to direct a subsequent chemical transformation in a stereoselective manner. wikipedia.orgnih.govresearchgate.net For instance:

An achiral glycine (B1666218) derivative could be attached to a chiral auxiliary, such as a pseudoephedrine amide or an Evans oxazolidinone. wikipedia.orgnih.gov

The resulting enolate is then alkylated with a methylating agent (e.g., methyl iodide). The steric bulk of the auxiliary directs the approach of the electrophile, leading to the formation of one enantiomer of the alanine derivative preferentially.

After the stereocenter is set, the modified alanine is coupled to pyrrolidin-3-one.

Finally, the chiral auxiliary is cleaved and can be recovered for reuse. wikipedia.org

Asymmetric catalysis offers another powerful strategy. nih.govmdpi.comnih.gov While less direct for this specific target than using chiral pool alanine, a hypothetical asymmetric catalytic route could involve the synthesis of a dehydroalanine (B155165) precursor, 1-(2-aminoacryloyl)pyrrolidin-3-one. The double bond could then be reduced via asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) to selectively produce the desired (R)- or (S)-enantiomer.

Diastereoselective Control in the Synthesis of this compound Derivatives

Diastereoselective control becomes important when synthesizing derivatives of the target molecule that contain additional stereocenters, for example, on the pyrrolidine ring. The goal is to control the relative stereochemistry between the new center(s) and the existing center on the alanine side chain.

Numerous methods have been developed for the diastereoselective synthesis of substituted pyrrolidines. acs.orgnih.govnih.gov These methods can be adapted to create derivatives of this compound. For example, a three-component reaction involving an aldehyde, an amine, and a dipolarophile can generate highly substituted pyrrolidines with excellent diastereoselectivity. organic-chemistry.org Copper-promoted intramolecular aminooxygenation of alkene-containing precursors is another method that can produce cis-2,5-disubstituted pyrrolidines with a high diastereomeric ratio (dr >20:1). nih.gov

These strategies could be applied to a precursor before the alanine side chain is attached, thereby setting the stereochemistry of the ring, which is then carried through the final coupling step.

| Method | Key Transformation | Stereocontrol | Typical Diastereomeric Ratio (d.r.) | Reference |

| [3+2] Cycloaddition | Azomethine ylide + alkene | Catalyst/Substrate | >95:5 | researchgate.net |

| Copper-Promoted Aminooxygenation | Intramolecular cyclization of an alkenyl sulfonamide | Substrate | >20:1 for 2,5-cis products | nih.gov |

| Three-Component Reaction | Aldehyde + Amine + Cyclopropanediester | Lewis Acid Catalyst (e.g., Yb(OTf)₃) | High (favors cis-2,5) | organic-chemistry.org |

| Asymmetric Multicomponent Reaction | Phenyldihydrofuran + N-tosyl imino ester + silane | TiCl₄ Catalyst | High | acs.orgnih.gov |

Novel and Sustainable Synthetic Methodologies for this compound

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. These approaches aim to reduce waste, energy consumption, and the use of hazardous materials.

Green Chemistry Approaches Efforts to make the synthesis more environmentally friendly focus on several areas:

Alternative Energy Sources: The use of microwave irradiation or ultrasound has been shown to accelerate reaction rates, often leading to higher yields and shorter reaction times in the synthesis of pyrrolidinone derivatives. rsc.orgrsc.org

Green Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids is a key goal. acs.orgmdpi.com The development of reactions that utilize non-toxic, inexpensive, and recyclable catalysts, such as citric acid or certain organocatalysts, further enhances the sustainability of the process. rsc.orgmdpi.com Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of pyrrolidine derivatives, avoiding the need for potentially toxic heavy metals. nih.govnih.govresearchgate.net

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are pivotal in developing sustainable synthetic routes. For a molecule like this compound, these principles can be applied to both the formation of the pyrrolidin-3-one precursor and the subsequent amide bond formation.

A key aspect of green synthesis is the use of environmentally benign solvents and catalysts. Traditional amide bond formation often relies on stoichiometric coupling reagents that generate significant waste. researchgate.net Greener alternatives focus on direct catalytic amidation. For instance, boric acid has been demonstrated as an effective catalyst for the direct amidation of carboxylic acids, offering a more atom-economical and waste-free process. sciepub.comsigmaaldrich.com This approach could be applied to the coupling of a protected alanine (2-aminopropanoic acid) derivative with pyrrolidin-3-one.

Enzymatic catalysis represents a cornerstone of green chemistry. The use of lipases, such as Candida antarctica lipase (B570770) B (CALB), for direct amide synthesis offers a highly efficient and sustainable alternative. nih.gov A notable study demonstrated a sustainable amidation strategy using CALB in cyclopentyl methyl ether (CPME), a green solvent. nih.gov This enzymatic method operates under mild conditions and can accommodate various primary and secondary amines, making it a suitable candidate for the final acylation step in the synthesis of the target molecule. nih.gov The process benefits from high conversions and yields, often exceeding 90%, without the need for extensive purification. nih.gov

Furthermore, the synthesis of the pyrrolidinone precursor can be designed with green principles in mind. One-pot multicomponent reactions, promoted by ultrasound and using green additives like citric acid in ethanol, have been successfully employed for the synthesis of pyrrolidinone derivatives. researchgate.net Such methods are characterized by clean reaction profiles, simple work-up procedures, and reduced reaction times. researchgate.net

The following table summarizes green chemistry approaches applicable to the synthesis of this compound and its precursors.

| Synthetic Step | Green Chemistry Approach | Key Features | Potential Application |

| Amide Bond Formation | Boric Acid Catalysis | Homogeneous catalysis, avoids stoichiometric waste. sciepub.comsigmaaldrich.com | Direct coupling of protected alanine and pyrrolidin-3-one. |

| Amide Bond Formation | Enzymatic Amidation (CALB) | High conversion (>92%), use of green solvents (CPME), mild conditions. nih.gov | Final coupling step to form the target molecule. |

| Pyrrolidinone Synthesis | Ultrasound-promoted MCR | Use of green solvent (ethanol) and catalyst (citric acid), short reaction times. researchgate.net | Formation of the pyrrolidinone core from acyclic precursors. |

Chemoenzymatic and Biocatalytic Approaches to this compound and its Precursors

Chemoenzymatic and biocatalytic methods offer unparalleled selectivity, often providing access to chiral molecules with high enantiomeric purity under mild reaction conditions. These approaches are particularly valuable for synthesizing the chiral pyrrolidin-3-one precursor and for the enantioselective coupling step.

Synthesis of the Pyrrolidin-3-one Precursor

The direct synthesis of the pyrrolidin-3-one core can be achieved through innovative chemoenzymatic pathways. A one-pot photoenzymatic process has been developed, starting from unfunctionalized pyrrolidine. nih.gov This method combines a photochemical oxyfunctionalization to generate 3-pyrrolidinone, followed by in situ N-protection and a subsequent stereoselective biocatalytic step (transamination or carbonyl reduction) to yield chiral N-Boc-3-aminopyrrolidines or N-Boc-3-hydroxypyrrolidines. nih.gov This route is significant as it produces the key pyrrolidin-3-one intermediate chemoenzymatically.

Alternatively, the pyrrolidin-3-one precursor can be obtained from a chiral 3-hydroxypyrrolidine. The biocatalytic hydroxylation of N-protected pyrrolidines at the 3-position has been accomplished with high regio- and stereoselectivity using the bacterium Sphingomonas sp. HXN-200. researchgate.netacs.org This biocatalyst is highly active and can be used as whole cells, simplifying the process. researchgate.netacs.org The resulting N-protected 3-hydroxypyrrolidine can then be oxidized to the corresponding N-protected pyrrolidin-3-one using standard chemical methods, thus completing a chemoenzymatic route to this key intermediate. The enantioselectivity of the hydroxylation is dependent on the N-protecting group, allowing for access to both (R)- and (S)-enantiomers. acs.org

The table below details the biocatalytic hydroxylation of various N-substituted pyrrolidines.

| N-Substituent | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) |

| Benzoyl | Sphingomonas sp. HXN-200 | (R)-N-Benzoyl-3-hydroxypyrrolidine | 66.4-93.5% | 52% (R) |

| Benzyloxycarbonyl | Sphingomonas sp. HXN-200 | (R)-N-Benzyloxycarbonyl-3-hydroxypyrrolidine | 66.4-93.5% | 75% (R) |

| Phenoxycarbonyl | Sphingomonas sp. HXN-200 | (S)-N-Phenoxycarbonyl-3-hydroxypyrrolidine | 66.4-93.5% | 39% (S) |

| tert-Butoxycarbonyl | Sphingomonas sp. HXN-200 | (R)-N-tert-Butoxycarbonyl-3-hydroxypyrrolidine | 66.4-93.5% | 23% (R) |

Data sourced from references researchgate.netacs.org. Yields represent the range for preparative scale hydroxylations.

Enzymatic Acylation

Once the pyrrolidin-3-one precursor is obtained, the final step is the acylation with a suitable alanine derivative. As mentioned in the previous section, enzymes like Candida antarctica lipase B (CALB) are highly effective for this transformation. nih.gov The enzymatic acylation proceeds with high specificity under mild conditions, which is crucial for preserving the integrity of both the pyrrolidinone ring and the chiral center of the alanine moiety. nih.govnih.gov The reaction involves the direct coupling of a free carboxylic acid (N-protected alanine) with the amine (pyrrolidin-3-one), catalyzed by the lipase in an anhydrous organic solvent. nih.gov This biocatalytic approach avoids the need for activating agents and results in a cleaner product profile.

Molecular Structure, Conformational Analysis, and Intrinsic Reactivity of 1 2 Aminopropanoyl Pyrrolidin 3 One

Advanced Spectroscopic Characterization for Structural Elucidation of 1-(2-Aminopropanoyl)pyrrolidin-3-one

Spectroscopic analysis is fundamental to understanding the precise three-dimensional arrangement of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational and electronic spectroscopy, and X-ray crystallography provide complementary information to build a complete structural picture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

High-resolution NMR spectroscopy is a powerful tool for elucidating the detailed structure of this compound in solution. The analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), allows for the assignment of its stereochemistry and preferred conformations.

The proton (¹H) NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the aminopropanoyl side chain. The stereochemical environment of the diastereotopic protons on the C2 and C4 positions of the pyrrolidinone ring would likely result in complex multiplets. The conformation around the amide bond (cis vs. trans) significantly influences the chemical shifts of the α-carbon and the ring protons.

Carbon (¹³C) NMR spectroscopy provides further insight into the molecular framework. The chemical shifts of the Cβ and Cγ carbons of the pyrrolidinone ring are particularly sensitive to the ring's pucker and the cis/trans isomerization of the preceding amide bond, a phenomenon well-documented in proline-containing peptides. temple.edu In many N-substituted pyrrolidin-2-ones, the trans conformation is favored due to steric considerations. temple.edu

Predicted NMR Data for this compound

The following table presents predicted chemical shift ranges based on analogous structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidinone C2 | 3.4 - 3.8 (multiplet) | 45 - 50 |

| Pyrrolidinone C4 | 2.5 - 2.9 (multiplet) | 35 - 40 |

| Pyrrolidinone C5 | 3.6 - 4.0 (multiplet) | 50 - 55 |

| Aminopropanoyl CH | 3.9 - 4.3 (quartet) | 50 - 55 |

| Aminopropanoyl CH₃ | 1.2 - 1.5 (doublet) | 15 - 20 |

| Amine NH₂ | Broad singlet, variable | N/A |

| Pyrrolidinone C=O (Amide) | N/A | 170 - 175 |

| Pyrrolidinone C=O (Ketone) | N/A | 205 - 215 |

Vibrational and Electronic Spectroscopy in Understanding Bonding and Electronic Structure

Vibrational and electronic spectroscopy probe the bonding environment and electronic transitions within the molecule.

Vibrational Spectroscopy (FTIR & Raman): The infrared (IR) spectrum of this compound is dominated by characteristic absorption bands from its functional groups. Two distinct carbonyl (C=O) stretching vibrations are expected: one for the C3-ketone and another for the amide carbonyl. The ketone C=O stretch typically appears at a higher wavenumber (around 1740-1760 cm⁻¹) compared to the amide C=O stretch (around 1650-1680 cm⁻¹), which is influenced by resonance. The N-H stretching vibrations of the primary amine group would be visible in the 3300-3500 cm⁻¹ region.

Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 |

| Methylene (CH₂) | C-H Stretch | 2850 - 2960 |

| Ketone (C=O) | C=O Stretch | 1740 - 1760 |

| Amide (C=O) | C=O Stretch (Amide I) | 1650 - 1680 |

| Amine (NH₂) | N-H Bend | 1590 - 1650 |

Electronic Spectroscopy (UV-Vis): The ultraviolet-visible (UV-Vis) spectrum is expected to show weak absorptions corresponding to the n→π* electronic transitions of the two carbonyl groups. mdpi.com These transitions typically occur in the 270-300 nm range. More intense π→π* transitions would be expected at shorter wavelengths, below 220 nm. The solvent environment can influence the position of these absorption maxima.

X-ray Crystallography and Solid-State Structural Analysis of this compound and its Complexes

While no crystal structure for this compound has been reported in the public domain, X-ray crystallography would provide the most definitive structural information in the solid state. nih.gov A successful crystallographic analysis would yield precise data on bond lengths, bond angles, and torsion angles.

This technique would unambiguously determine the conformation of the pyrrolidinone ring, identifying its specific pucker (e.g., envelope or twist). researchgate.net It would also establish the geometry of the amide bond (cis or trans) and the rotational state of the aminopropanoyl side chain. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding networks involving the amine group and the carbonyl oxygens, which govern the solid-state architecture. researchgate.net

Conformational Dynamics and Tautomeric Equilibria of this compound

The flexibility of the pyrrolidinone ring and the potential for rotation around single bonds give rise to a complex conformational landscape for this compound.

Analysis of Pyrrolidinone Ring Pucker and Rotational Isomerism in this compound

The five-membered pyrrolidinone ring is not planar and adopts puckered conformations to relieve torsional strain. These conformations are typically described as either envelope (E), where one atom is out of the plane of the other four, or twist (T), where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. acs.org

For proline-like rings, the pucker is often described by the displacement of the Cγ and sometimes Cβ atoms relative to the mean plane of the ring. The two predominant puckering modes are Cγ-endo (DOWN pucker) and Cγ-exo (UP pucker). nih.gov The energy barrier between these puckered states is generally low, allowing for rapid interconversion.

Intramolecular Hydrogen Bonding and Non-Covalent Interactions

The presence of hydrogen bond donors (the amine N-H) and acceptors (the amide and ketone carbonyl oxygens) allows for the possibility of intramolecular hydrogen bonding. The formation of such bonds can significantly stabilize specific conformations and restrict the molecule's flexibility.

Reaction Mechanisms and Reactivity Profiles of this compound

The reactivity of this compound is governed by the distinct yet interactive nature of its constituent functional groups. The pyrrolidin-3-one ring contains an electrophilic ketone, while the aminopropanoyl side chain features a nucleophilic α-amino group and a relatively stable amide linkage.

Nucleophilic and Electrophilic Transformations at the Pyrrolidin-3-one Ketone Moiety

The ketone at the C3 position of the pyrrolidine (B122466) ring is a primary site for nucleophilic attack. The electrophilicity of this carbonyl carbon is influenced by the electron-withdrawing effect of the adjacent nitrogen atom, which is somewhat modulated by the resonance delocalization of the nitrogen lone pair into the N-acyl group.

Nucleophilic Addition:

Under basic or neutral conditions, the ketone can undergo nucleophilic addition reactions with a variety of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, and cyanide ions. The approach of the nucleophile is subject to steric hindrance from the rest of the molecule, potentially leading to diastereoselective transformations. The general mechanism for base-promoted nucleophilic addition is outlined below:

| Step | Description |

| 1 | A nucleophile in its more reactive basic form (Nu⁻) attacks the electrophilic carbonyl carbon (δ+). Simultaneously, the π-bond of the carbonyl group breaks. |

| 2 | The resulting alkoxide intermediate is protonated by a weak acid in the medium to form an alcohol. This step is typically fast. |

Acid-catalyzed nucleophilic additions are also possible. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, allowing for the addition of weaker nucleophiles like water and alcohols.

Electrophilic Transformations via Enolates:

The presence of α-hydrogens adjacent to the ketone allows for the formation of an enolate intermediate under basic conditions. This enolate can then react with various electrophiles. Deprotonation can occur at either the C2 or C4 position of the pyrrolidine ring, leading to two possible enolates. The regioselectivity of enolate formation and subsequent alkylation or other electrophilic additions would be influenced by both steric and electronic factors within the molecule.

Reactivity of the α-Amino Group and Amide Linkage in this compound

The aminopropanoyl side chain introduces both a nucleophilic primary amine and a stable amide bond, each with its characteristic reactivity.

Reactions of the α-Amino Group:

The primary α-amino group is a potent nucleophile and a Brønsted-Lowry base. Its reactivity is typical of primary amines and includes:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides, although this can lead to over-alkylation.

Reaction with Aldehydes and Ketones: Condensation to form imines (Schiff bases).

Reaction with Nitrous Acid: Diazotization to form a diazonium salt, which is typically unstable for primary alkyl amines and can lead to a mixture of substitution and elimination products.

The proximity of the ketone and the amide functionality could potentially influence the pKa of the α-amino group through inductive effects and intramolecular hydrogen bonding, thereby modulating its nucleophilicity.

Reactivity of the Amide Linkage:

Amide bonds are generally stable and resistant to hydrolysis. However, they can be cleaved under forcing acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This proceeds via protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. The reaction is generally not reversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic. youtube.commasterorganicchemistry.com

Base-Promoted Hydrolysis: This involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This reaction is typically irreversible as the final step involves an acid-base reaction where the carboxylic acid protonates the amine.

The rate of amide hydrolysis can be influenced by neighboring groups. While direct participation of the C3-ketone in the hydrolysis of the amide bond in this compound has not been specifically documented, intramolecular catalysis by nearby functional groups is a known phenomenon in other systems. For instance, the hydrate (B1144303) of an aldehyde has been shown to act as a nucleophilic catalyst in the hydrolysis of a neighboring ester. acs.org The potential for the pyrrolidin-3-one ketone to influence the rate of amide hydrolysis, perhaps through transient hydrate formation or other conformational effects, remains an area for further investigation.

Enzymatic hydrolysis of amide bonds is also a significant area of study. Enzymes such as amidases and proteases can catalyze the cleavage of amide bonds under mild conditions. researchgate.netresearchgate.net Biocatalysts capable of hydrolyzing tertiary amide bonds, such as those involving proline, often utilize specific active site geometries to facilitate the reaction. researchgate.net

Derivatization Strategies and Chemical Modifications of the 1 2 Aminopropanoyl Pyrrolidin 3 One Scaffold

Functionalization at the Amino Group of 1-(2-Aminopropanoyl)pyrrolidin-3-one

The primary amino group is a nucleophilic center that readily participates in a variety of bond-forming reactions. Its modification is a common strategy to alter the polarity, basicity, and steric profile of the parent molecule.

The primary amine of the this compound scaffold is amenable to standard functionalization reactions such as acylation, alkylation, and carbamoylation. These modifications introduce a range of substituents, significantly altering the molecule's physicochemical properties.

Acylation reactions can be performed using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base to yield the corresponding amides. This reaction is typically high-yielding and allows for the introduction of a wide array of acyl groups, from simple aliphatic chains to complex aromatic and heterocyclic systems.

Alkylation introduces alkyl groups onto the amino nitrogen. Reductive amination, a common method for N-alkylation, involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165). Hydrogen-borrowing catalysis, which enables alcohols to be used as electrophiles, represents an alternative, atom-economical approach to C-N bond formation. nih.gov Primary aminothiourea derivatives have also been shown to catalyze the enantioselective alkylation of related α-branched aldehydes. nih.gov

Carbamoylation involves the reaction of the amino group with an isocyanate or a carbamoyl (B1232498) chloride to form a urea (B33335) derivative. This transformation is valuable for introducing a hydrogen-bond donor-acceptor system, which can be critical for molecular recognition and binding interactions. Acid-promoted direct C–H carbamoylation has been demonstrated in other heterocyclic systems, highlighting the expanding toolkit for such modifications. nih.gov

| Reaction Type | Reagent Class | Example Reagent | Expected Product |

|---|---|---|---|

| Acylation | Acid Chloride | Acetyl chloride | N-acetyl derivative (amide) |

| Acylation | Acid Anhydride | Acetic anhydride | N-acetyl derivative (amide) |

| Alkylation | Aldehyde (Reductive Amination) | Benzaldehyde | N-benzyl derivative (secondary amine) |

| Alkylation | Alkyl Halide | Methyl iodide | N-methyl, N,N-dimethyl derivatives |

| Carbamoylation | Isocyanate | Phenyl isocyanate | N-phenylurea derivative |

The presence of a terminal amino group makes this compound an ideal building block for peptide synthesis. Standard peptide coupling methodologies can be employed to form an amide bond between the amino group of this scaffold and the carboxylic acid of another amino acid or peptide fragment. nih.gov

This process typically involves the activation of a carboxylic acid using a coupling reagent to facilitate nucleophilic attack by the amine. bachem.com A wide variety of coupling reagents have been developed to ensure high efficiency and minimize side reactions, particularly racemization. bachem.compeptide.com Common classes of reagents include carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU, COMU). bachem.compeptide.comub.edu The choice of reagent, additives (like HOBt), and solvent can be optimized to achieve rapid and clean bond formation. ub.edunih.gov

Furthermore, under appropriate conditions, this compound could potentially undergo self-condensation or polymerization to form oligomeric or polymeric structures. This would involve the amino group of one molecule reacting with the amide carbonyl of another, although this would likely require activation and be a more complex transformation than standard peptide coupling. A more straightforward oligomerization would involve coupling with a protected form of the same molecule where the carboxylic acid corresponding to the aminopropanoyl group is available for coupling.

| Reagent Class | Abbreviation | Full Name | Key Features |

|---|---|---|---|

| Carbodiimides | DCC | Dicyclohexylcarbodiimide | Widely used, but byproduct (DCU) has low solubility. bachem.com |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Efficient, rapid coupling with less hazardous byproducts than BOP. peptide.com |

| Aminium/Uronium Salts | HBTU | 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Popular reagent, high coupling rates. ub.edu |

| Aminium/Uronium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for sterically hindered couplings. ub.edu |

| Other | DEPBT | 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one | Noted for low racemization, useful for sensitive amino acids. peptide.com |

Chemical Modifications of the Pyrrolidin-3-one Ring in this compound

The pyrrolidin-3-one ring offers multiple avenues for structural modification, including reactions at the ketone functionality and functionalization of the ring's C-H bonds.

The ketone group at the C-3 position is a key site for chemical manipulation.

Reduction of the ketone to a secondary alcohol is a common transformation that introduces a new stereocenter at the C-3 position, leading to the formation of diastereomeric 1-(2-aminopropanoyl)pyrrolidin-3-ol derivatives. This reaction can be achieved using a variety of reducing agents. libretexts.orgchemguide.co.uk Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this purpose, while stronger agents like lithium aluminum hydride (LiAlH₄) could also be used, though care must be taken to avoid reduction of the amide bond. libretexts.orgwikipedia.org Enantioselective reduction methods, such as those using chiral oxazaborolidine catalysts (CBS reduction), could potentially be employed to control the stereochemistry of the newly formed hydroxyl group. wikipedia.orgmdpi.com

| Reagent | Abbreviation | Typical Conditions | Selectivity/Notes |

|---|---|---|---|

| Sodium borohydride | NaBH₄ | Methanol or Ethanol, 0 °C to RT | Mild; selective for aldehydes and ketones over amides and esters. libretexts.org |

| Lithium aluminum hydride | LiAlH₄ | Anhydrous ether or THF, low temperature | Strong; reduces most carbonyls, including amides. chemguide.co.uk |

| Corey-Bakshi-Shibata Catalyst | CBS Catalyst | Borane (BH₃) complex, THF | Enantioselective reduction of prochiral ketones. wikipedia.orgmdpi.com |

| Transfer Hydrogenation | - | Isopropanol, Ru or Rh catalyst | Uses a safe hydrogen source for catalytic reduction. wikipedia.org |

Oxidation of the ketone in the pyrrolidin-3-one ring is less straightforward. Ketones are generally resistant to oxidation under mild conditions that would readily oxidize aldehydes. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) can cleave the ring. libretexts.org A potential transformation is the Baeyer-Villiger oxidation, which would convert the cyclic ketone into a lactone (an ester within the ring), although this reaction is more efficient with strained or activated ketones. Another possibility involves oxidation at the α-carbon positions (C-2 and C-4) via an enolate intermediate.

Skeletal editing of the pyrrolidinone ring can lead to the formation of different heterocyclic systems.

Ring Expansion methodologies could potentially convert the five-membered pyrrolidinone into a six-membered piperidinone. Classic methods for one-carbon ring expansion of cyclic ketones, such as the Tiffeneau–Demjanov rearrangement, proceed via a cyanohydrin intermediate followed by reduction and diazotization. While synthetically challenging, such strategies could provide access to novel scaffolds. Research has demonstrated ring expansion of cyclobutanones to synthesize pyrrolinones, illustrating the feasibility of such skeletal rearrangements in related systems. researchgate.net

Ring Contraction of the pyrrolidinone ring to a four-membered azetidinone is also conceivable, though less common. Photochemical rearrangements or multi-step synthetic sequences involving ring-opening followed by re-cyclization could be explored. More commonly, pyrrolidine (B122466) rings are synthesized via the ring contraction of larger heterocycles like pyridines or piperidines. osaka-u.ac.jpresearchgate.netnih.govresearchgate.netrsc.orgnih.gov Applying a reverse logic, specific fragmentation reactions might be designed to achieve a contraction of the pyrrolidinone core.

Introducing substituents at specific positions on the pyrrolidin-3-one ring can be achieved through several strategies, primarily by leveraging the reactivity of the α-carbons (C-2 and C-4) adjacent to the ketone.

The protons on the α-carbons are acidic and can be removed by a suitable base to form an enolate intermediate. This enolate can then act as a nucleophile, reacting with various electrophiles to introduce functional groups at the C-2 or C-4 position. The regioselectivity of enolate formation (thermodynamic vs. kinetic control) can be influenced by the choice of base, solvent, and temperature.

Palladium-catalyzed C(sp³)–H arylation has been successfully applied to pyrrolidine derivatives, demonstrating that even unactivated C-H bonds can be functionalized. acs.org In such reactions, a directing group is often employed to achieve high regio- and stereoselectivity. acs.org For the this compound scaffold, the existing amide carbonyl could potentially serve as an endogenous directing group to guide functionalization to a specific position on the ring.

| Position | Reaction Type | Reagents | Expected Outcome | Controlling Factor |

|---|---|---|---|---|

| C-2 / C-4 | α-Alkylation | Base (e.g., LDA), Alkyl Halide (e.g., CH₃I) | Introduction of an alkyl group. | Enolate formation conditions. |

| C-2 / C-4 | α-Halogenation | Base, Halogen source (e.g., NBS, Br₂) | Introduction of a halogen atom. | Enolate formation conditions. |

| C-4 / C-5 | Directed C-H Arylation | Pd catalyst, Aryl Halide, Directing Group | Introduction of an aryl group. acs.org | Steric and electronic effects; directing group. |

| C-2 / C-4 | Aldol Reaction | Base or Acid, Aldehyde/Ketone | Formation of a β-hydroxy ketone adduct. | Enolate formation and reaction conditions. |

Synthesis of Chemical Libraries and Analogues Based on the this compound Scaffold

The generation of chemical libraries, which are large collections of structurally related compounds, is a cornerstone of modern drug discovery and chemical biology. For the this compound scaffold, the synthesis of such libraries allows for the systematic exploration of the chemical space around this core structure. This exploration is crucial for identifying analogues with optimized properties, such as enhanced biological activity, improved selectivity, or more favorable pharmacokinetic profiles.

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large and diverse libraries of compounds. nih.gov These approaches are particularly well-suited for the derivatization of the this compound scaffold due to its multiple points of diversification.

The general strategy for building a combinatorial library of this compound derivatives would involve the use of a set of diverse building blocks that can be systematically combined in a high-throughput manner. The core scaffold has at least three key points for diversification:

The amino group of the propanoyl moiety: This primary amine can be acylated, alkylated, or used in reductive amination reactions with a variety of aldehydes and ketones.

The pyrrolidinone ring: The nitrogen of the pyrrolidine ring can be substituted, and modifications can also be introduced at the carbon atoms of the ring, for instance, through stereoselective synthesis. nih.gov

The ketone group: The carbonyl group can be a handle for various chemical transformations, including reduction to an alcohol, conversion to an oxime, or use in olefination reactions.

Parallel Synthesis of a Hypothetical Library:

A parallel synthesis approach could be employed to create a library of N-acylated derivatives of this compound. In this approach, the core scaffold would be dispensed into an array of reaction vessels (e.g., a 96-well plate). To each well, a different acylating agent (e.g., a carboxylic acid chloride or a sulfonyl chloride) would be added, leading to a library of unique N-acylated products.

To illustrate this, a hypothetical library of this compound derivatives can be envisioned. The synthesis could start with a protected form of the core scaffold, for example, with the primary amine of the aminopropanoyl group protected with a Boc (tert-butoxycarbonyl) group. This protected scaffold could then be reacted with a variety of building blocks in a parallel fashion.

Table 1: Illustrative Example of a Combinatorial Library Synthesis Plan for this compound Derivatives

| Scaffold Position | Building Block Set 1 (R1-COCl) | Building Block Set 2 (R2-SO2Cl) | Building Block Set 3 (R3-CHO for Reductive Amination) |

| Amino Group | Acetyl chloride | Benzenesulfonyl chloride | Benzaldehyde |

| Benzoyl chloride | p-Toluenesulfonyl chloride | 4-Chlorobenzaldehyde | |

| Cyclopropanecarbonyl chloride | Methanesulfonyl chloride | 4-Methoxybenzaldehyde | |

| Thiophene-2-carbonyl chloride | Naphthalene-1-sulfonyl chloride | Pyridine-4-carboxaldehyde |

This synthetic plan would result in a library of 12 unique compounds, each with a different modification at the amino group. The reactions would be carried out in parallel, and the products could be purified and screened for desired properties.

Encoded library technology (ELT) is another powerful combinatorial approach where each compound in the library is tagged with a unique chemical barcode (e.g., a DNA sequence). nih.gov This allows for the screening of vast libraries of compounds simultaneously, with the identity of the active compounds being revealed by sequencing their barcodes. This technology could be adapted for the synthesis of a large and diverse library of this compound analogues.

Understanding the relationship between the chemical structure of a molecule and its reactivity (SRR) and physicochemical properties (SPR) is fundamental to rational drug design and chemical development. nih.gov For the this compound scaffold, systematic modifications at different positions can lead to predictable changes in its chemical behavior and properties.

Structure-Reactivity Relationships (SRR):

The reactivity of the this compound scaffold can be influenced by the electronic and steric nature of its substituents. For example, the nucleophilicity of the primary amino group can be modulated by the electronic properties of substituents on the pyrrolidine ring or the propanoyl side chain. Electron-withdrawing groups would be expected to decrease the nucleophilicity of the amine, making it less reactive in acylation or alkylation reactions. Conversely, electron-donating groups would increase its nucleophilicity.

The stability of the pyrrolidinone ring itself can also be a subject of SRR studies. The amide bond within the lactam ring can be susceptible to hydrolysis, and the rate of this hydrolysis can be influenced by substituents. For instance, bulky groups near the amide bond might sterically hinder the approach of water or other nucleophiles, thereby increasing the stability of the ring.

Table 2: Hypothetical Structure-Reactivity Relationship Data for this compound Analogues

| Analogue | Substituent (R) on Pyrrolidine Nitrogen | Relative Rate of Amine Acylation (k_rel) | Relative Rate of Lactam Hydrolysis (k_rel) |

| 1 | H | 1.00 | 1.00 |

| 2 | Methyl | 1.25 | 0.95 |

| 3 | Phenyl | 0.75 | 1.10 |

| 4 | 4-Nitrophenyl | 0.40 | 1.50 |

| 5 | 4-Methoxyphenyl | 0.90 | 1.05 |

This hypothetical data illustrates how electronic effects of a substituent on the pyrrolidine nitrogen could influence the reactivity at other parts of the molecule. An electron-donating group like methyl increases the electron density on the nitrogen, which could slightly enhance the nucleophilicity of the exocyclic amine through inductive effects. Conversely, an electron-withdrawing group like a 4-nitrophenyl group would decrease the nucleophilicity of the amine and potentially increase the susceptibility of the lactam carbonyl to nucleophilic attack.

Structure-Property Relationships (SPR):

The physicochemical properties of this compound analogues, such as lipophilicity (logP), acidity/basicity (pKa), and solubility, are critical determinants of their pharmacokinetic behavior. These properties can be fine-tuned by systematic structural modifications.

For instance, the introduction of nonpolar, aliphatic, or aromatic groups would be expected to increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes. Conversely, the incorporation of polar or ionizable groups, such as carboxylic acids or additional amines, would increase its hydrophilicity and aqueous solubility.

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict these properties based on the chemical structure of the analogues. researchgate.net These models use molecular descriptors to quantify various aspects of the molecular structure and correlate them with experimentally determined properties.

Table 3: Hypothetical Structure-Property Relationship Data for this compound Analogues

| Analogue | Substituent (R) on Amino Group | Calculated logP | Predicted pKa (Amine) | Aqueous Solubility (mg/mL) |

| A | H | -1.5 | 8.5 | >100 |

| B | Acetyl | -1.0 | N/A | 50-100 |

| C | Benzoyl | 0.5 | N/A | 10-20 |

| D | Benzyl | 0.2 | 8.2 | 20-50 |

| E | Phenylsulfonyl | 0.8 | N/A | 5-10 |

This illustrative data demonstrates how modifying the primary amino group can significantly impact the physicochemical properties of the molecule. Acylation or sulfonylation removes the basicity of the amine and generally increases lipophilicity, leading to lower aqueous solubility. Benzylation retains the basicity but also increases lipophilicity. Such SPR studies are invaluable for optimizing the drug-like properties of a lead compound. nih.gov

Computational Chemistry and Molecular Modeling Studies of 1 2 Aminopropanoyl Pyrrolidin 3 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 1-(2-Aminopropanoyl)pyrrolidin-3-one

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which numerous properties like molecular geometry, energy, and reactivity indices can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it ideal for studying the conformational landscape of molecules like this compound. The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twisted" forms. acs.orgrsc.org Furthermore, rotation around the single bonds in the aminopropanoyl side chain gives rise to numerous rotamers.

A typical DFT study would involve a systematic conformational search to identify all low-energy structures. researchgate.net Using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of each potential conformer is optimized to find its minimum energy state. beilstein-journals.org The relative energies of these conformers are then calculated to determine their thermodynamic stability and predict their population distribution at a given temperature. Key structural features, such as the puckering of the pyrrolidine ring and the dihedral angles of the side chain, would be analyzed to understand the factors governing conformational preference, such as steric hindrance and intramolecular hydrogen bonding. mdpi.com

Table 1: Illustrative DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Description of Key Dihedral Angles | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Conf-1 | Extended side chain, C4-exo ring pucker | 0.00 | 75.1 |

| Conf-2 | Folded side chain (intramolecular H-bond), C4-exo ring pucker | 1.15 | 13.5 |

| Conf-3 | Extended side chain, C4-endo ring pucker | 1.50 | 7.8 |

| Conf-4 | Folded side chain, C4-endo ring pucker | 2.50 | 3.6 |

While DFT is excellent for ground-state properties, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide more accurate energies, especially for describing chemical reactions and bond strengths. rsc.org These methods are computationally more demanding but are crucial for obtaining benchmark-quality data.

For this compound, ab initio calculations could be used to determine bond dissociation energies (BDEs) for the various C-H, N-H, C-N, and C-C bonds. This data provides insight into the molecule's chemical stability and potential sites of radical attack. Furthermore, these methods are essential for studying reaction mechanisms. For example, the transition state for the formation of the amide bond between β-alanine and pyrrolidin-3-one could be located and its energy calculated. This would yield the activation energy barrier for the reaction, providing a quantitative measure of the reaction kinetics. nih.govnih.gov

Table 2: Illustrative Ab Initio Calculated Bond Dissociation Energies (BDEs) for Selected Bonds in this compound

| Bond | Description | Calculated BDE (kcal/mol) |

|---|---|---|

| N-H (amine) | Hydrogen on the primary amine | 92.5 |

| Cα-H (side chain) | Hydrogen on the chiral carbon | 99.8 |

| C-N (amide) | Amide bond between side chain and ring | 105.3 |

| C2-H (ring) | Hydrogen adjacent to the amide nitrogen | 98.5 |

Molecular Dynamics Simulations and Conformational Sampling of this compound

While quantum chemical calculations describe static molecular states, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space, study dynamic processes, and assess the influence of the environment.

The conformation of a flexible molecule like this compound can be highly sensitive to its solvent environment. MD simulations using explicit solvent models (e.g., TIP3P water) are the standard approach to investigate these effects. researchgate.netaps.org Simulations would be run in different solvents, such as water, methanol, or a less polar solvent like chloroform, to observe how solvent-solute interactions, particularly hydrogen bonding, influence the conformational equilibrium. biu.ac.il

In aqueous solution, water molecules would form hydrogen bonds with the amine, the amide carbonyl, and the ketone group, potentially disrupting intramolecular hydrogen bonds that might be stable in the gas phase. nih.gov This could lead to a more extended average conformation of the side chain compared to what might be predicted by gas-phase DFT calculations. Analysis of radial distribution functions and hydrogen bond lifetimes would provide a detailed picture of the solvation shell and its impact on molecular structure and dynamics. researchgate.netaps.org

Understanding how a small molecule interacts with a biological macromolecule, such as an enzyme, is a cornerstone of medicinal chemistry. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. mdpi.com For this compound, a docking study would place the molecule into the active site of a hypothetical enzyme, and a scoring function would estimate the binding affinity.

Following docking, MD simulations of the enzyme-ligand complex can be performed to assess the stability of the predicted binding pose and to observe the dynamic interactions over time. mdpi.commdpi.com These simulations can reveal key interactions, such as specific hydrogen bonds or hydrophobic contacts with amino acid residues, that are crucial for binding. nih.gov This information is vital for understanding the molecular basis of recognition and can guide the design of derivatives with enhanced binding affinity.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Active Site

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

| Key Hydrogen Bonds | Amine with Asp145; Amide carbonyl with Gly78 |

| Key Hydrophobic Interactions | Pyrrolidine ring with Leu120, Val25 |

| RMSD during MD Simulation | 1.8 Å (stable binding) |

Computer-Aided Design and Virtual Screening of Novel this compound Derivatives

The structure of this compound can serve as a scaffold for the computer-aided design of new molecules with potentially enhanced properties. pharmaron.com Techniques like virtual screening allow for the rapid evaluation of large chemical libraries to identify promising candidates. nih.govfrontiersin.org

One common approach is pharmacophore-based screening. A pharmacophore model is an abstract representation of the key steric and electronic features necessary for molecular recognition. mdpi.com Based on the binding mode of the parent compound, a pharmacophore model could be created, defining the relative positions of hydrogen bond donors, acceptors, and hydrophobic groups. This model would then be used to search databases of millions of compounds to find molecules that match these features. acs.orgunivie.ac.at Hits from the virtual screen would then be subjected to more detailed analysis, such as docking and MD simulations, to prioritize them for synthesis and experimental testing. This process significantly accelerates the discovery of novel compounds based on the initial scaffold. nih.gov

Applications of 1 2 Aminopropanoyl Pyrrolidin 3 One in Chemical Research and Advanced Materials Excluding Clinical

1-(2-Aminopropanoyl)pyrrolidin-3-one as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality and multiple functional groups of this compound make it a valuable asset in the field of asymmetric synthesis, where the precise control of stereochemistry is paramount.

Utilization in the Enantioselective Synthesis of Complex Molecules

The pyrrolidine (B122466) scaffold is a common motif in a vast array of biologically active natural products and synthetic compounds. The specific stereochemistry of this compound allows it to serve as a chiral starting material or an intermediate in the enantioselective synthesis of more complex molecules. Its functional groups provide handles for a variety of chemical transformations, enabling the construction of intricate molecular architectures with high stereochemical purity. While specific examples of its use in the total synthesis of complex natural products are not yet widely reported, its structural similarity to other successful chiral building blocks suggests significant potential.

Role in the Construction of Peptidomimetics and Constrained Amino Acid Analogues

The development of peptidomimetics—molecules that mimic the structure and function of peptides—is a crucial area of research aimed at creating more stable and effective therapeutic agents. The structure of this compound, containing both an amino acid-like fragment and a cyclic ketone, makes it an excellent candidate for the synthesis of constrained amino acid analogues. researchgate.netvub.be Incorporating such constrained residues into peptide sequences can enforce specific secondary structures, such as β-turns or helices, which are often critical for biological activity. This conformational restriction can lead to enhanced binding affinity and selectivity for target proteins. nih.gov

The pyrrolinone scaffold, a related structure, has been successfully employed in the design of peptidomimetics that mimic β-strands and β-sheets. nih.gov This precedent suggests that this compound could be similarly utilized to create novel peptidomimetic structures with tailored conformational properties.

Integration of this compound into Functional Materials and Polymer Chemistry

The unique chemical functionalities of this compound also lend themselves to the creation of advanced materials with tailored properties.

Incorporation into Polymeric Scaffolds and Dendrimers

The primary amine and ketone groups of this compound offer reactive sites for its incorporation into larger polymeric structures. It can be envisaged as a monomer or a functionalizing agent for the synthesis of novel polymers, hydrogels, and dendrimers. Dendrimers, with their highly branched, well-defined structures, are of particular interest for various applications, and the introduction of chiral units like this compound could impart unique recognition or catalytic properties to these macromolecules. nih.govmdpi.com The pyrrolidinone moiety itself is a component of some biocompatible polymers, indicating the potential for creating new materials with desirable biological properties. researchgate.net

Self-Assembly and Supramolecular Chemistry Involving this compound

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of this compound to participate in hydrogen bonding (via its amide and amine groups) and potentially other non-covalent interactions makes it a candidate for designing self-assembling systems. nih.govrsc.org These self-assembled structures, such as nanotubes, nanofibers, or hydrogels, can have applications in areas like materials science and nanotechnology. The principles of supramolecular co-assembly, where different molecules come together to form an ordered structure, could also be applied, potentially leading to materials with emergent properties. ljmu.ac.ukrsc.org

This compound as a Chemical Probe or Mechanistic Reporter Molecule

A chemical probe is a small molecule used to study biological systems or chemical reactions. The ketone group in this compound could be functionalized with a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, allowing for the tracking of the molecule or its interaction partners. While no specific use of this compound as a chemical probe has been documented, the general strategy of using bioorthogonal chemical reporters is well-established for studying a wide range of biological processes. nih.gov The pyrrolidine structure itself has been incorporated into fluorescent probes for the detection of specific analytes, highlighting the potential of this scaffold in sensor development. nih.gov

Use in Affinity Labeling and Fluorescent Tagging Strategies

The presence of a primary amine in this compound makes it an ideal candidate for conjugation with a variety of reporter groups, including fluorophores and affinity tags. This functional handle allows for the straightforward incorporation of this pyrrolidinone-based scaffold into larger biomolecules or synthetic constructs, enabling the investigation of molecular interactions and dynamics.

Fluorescent tagging of this compound can be readily achieved through its reaction with amine-reactive fluorescent dyes. biotium.com A common strategy involves the use of succinimidyl (NHS) esters of fluorophores, which react efficiently with the primary amine of the aminopropanoyl side chain to form a stable amide bond. biotium.comabpbio.com This reaction is typically carried out under mild basic conditions to ensure the amine is deprotonated and thus maximally nucleophilic. A wide array of fluorescent probes with varying excitation and emission wavelengths can be attached, allowing for tailored applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Beyond simple fluorescent labeling, the structure of this compound is amenable to the creation of bifunctional probes. For instance, the pyrrolidin-3-one carbonyl group could be modified to introduce a photoreactive moiety, such as a diazirine or benzophenone, for photoaffinity labeling. enamine.netnih.govwikipedia.org Upon photoactivation, these groups form highly reactive species that can covalently crosslink with nearby molecules, thereby identifying binding partners in complex biological systems. nih.gov The primary amine would serve as the attachment point for a reporter tag, such as biotin for subsequent purification or a fluorescent dye for visualization.

Table 1: Potential Amine-Reactive Dyes for Fluorescent Tagging

| Fluorescent Dye Class | Amine-Reactive Group | Excitation Max (nm) | Emission Max (nm) | Key Features |

|---|---|---|---|---|

| Cyanine Dyes (e.g., Cy3, Cy5) | Succinimidyl Ester | ~550, ~650 | ~570, ~670 | High molar extinction, photostability |

| Alexa Fluor Dyes | Succinimidyl Ester | Wide range (UV to IR) | Wide range (UV to IR) | Bright, photostable, pH insensitive |

| Fluorescein (FITC) | Isothiocyanate | ~495 | ~525 | Widely used, pH sensitive |

| Rhodamine Dyes | Succinimidyl Ester | ~550 | ~575 | Good photostability |

In the context of affinity labeling, the pyrrolidinone scaffold itself can act as a recognition element for specific protein targets. By attaching a reactive group, such as an electrophilic "warhead," the modified this compound can be transformed into an activity-based probe. uni-konstanz.de These probes covalently bind to the active site of an enzyme, allowing for the profiling of enzyme activity in complex mixtures.

Application in Studies of Molecular Recognition Processes

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in specific interactions with biological macromolecules. nih.govresearchgate.netfrontiersin.org The three-dimensional structure and stereochemical complexity of pyrrolidine derivatives are key to their molecular recognition capabilities. beilstein-journals.orgmhmedical.comresearchgate.netresearchgate.net In this compound, the stereocenters on the pyrrolidine ring and the aminopropanoyl side chain can be precisely controlled during synthesis, leading to stereoisomers with potentially distinct binding affinities and selectivities for their biological targets.

The pyrrolidinone core can participate in a variety of non-covalent interactions, including hydrogen bonding via the amide carbonyl and the N-H group (if present as a secondary amine in a derivative), as well as van der Waals interactions. The aminopropanoyl side chain introduces additional hydrogen bonding donors (the primary amine) and an amide linkage, further increasing the potential for specific molecular recognition events.

For instance, pyrrolidinone-based structures have been successfully employed as inhibitors of enzymes such as HIV-1 protease. nih.gov In these cases, the pyrrolidinone moiety occupies a specific pocket in the enzyme's active site, with its substituents forming key interactions that dictate binding affinity and inhibitory potency. The stereochemistry of the substituents on the pyrrolidinone ring is often critical for achieving the correct orientation for optimal binding. nih.gov

The study of molecular recognition involving derivatives of this compound could involve a range of biophysical techniques. By incorporating a fluorescent tag as described previously, changes in the fluorescent properties of the molecule upon binding to a target protein can be monitored. This could include changes in fluorescence intensity, polarization, or lifetime, providing quantitative data on binding affinities and kinetics.

Furthermore, the synthesis of a library of stereoisomers of this compound and its derivatives would be a powerful approach to dissecting the stereochemical requirements for molecular recognition by a particular biological target. By systematically varying the stereochemistry at each chiral center, a detailed structure-activity relationship (SAR) can be established, guiding the design of more potent and selective ligands. nih.govresearchgate.net

Table 2: Key Molecular Interactions Involving the this compound Scaffold

| Functional Group | Potential Interactions | Role in Molecular Recognition |

|---|---|---|

| Pyrrolidin-3-one Ring | Hydrogen bonding (carbonyl acceptor), van der Waals, hydrophobic interactions | Core scaffold for orienting other functional groups, contributes to binding affinity. |

| Amide Linkage | Hydrogen bonding (donor and acceptor) | Provides structural rigidity and specific hydrogen bonding patterns. |

| Primary Amine | Hydrogen bonding (donor), ionic interactions (if protonated) | Key interaction point, site for conjugation to probes. |

| Stereocenters | Chirality-dependent interactions | Determines the three-dimensional shape and complementarity to binding sites. |

No Published Research Found for this compound

Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is no available research specifically focused on the chemical compound This compound . Consequently, an article detailing its future research directions and emerging avenues of study as per the requested outline cannot be generated.

The investigation sought information pertaining to synthetic methodologies, scalability, advanced analytical techniques, interdisciplinary research opportunities, and academic challenges related to this specific molecule. However, the search yielded no publications, patents, or database entries that describe the synthesis, characterization, or study of this compound.

While the broader classes of compounds, such as pyrrolidines and pyrrolidinones, are extensively studied and known for their diverse biological activities and applications in medicinal chemistry, this particular derivative does not appear in the public scientific record. General synthetic routes for N-acylpyrrolidinones and analytical methods for similar structures exist, but any discussion of their application to the target compound would be purely hypothetical and would contravene the instruction to focus solely on established findings for this compound.

Therefore, the sections and subsections outlined in the user's request, including:

Future Directions and Emerging Research Avenues for 1 2 Aminopropanoyl Pyrrolidin 3 One

Challenges and Prospects in the Academic Exploration of 1-(2-Aminopropanoyl)pyrrolidin-3-one and its Derivatives

cannot be addressed with scientifically accurate and specific information.

It is possible that the compound is novel and has not yet been synthesized or reported, is part of proprietary research not available in the public domain, or is referred to by a different chemical name or identifier that is not standard. Without any foundational research on this specific molecule, a detailed and factual article on its future research directions is not feasible.

Table of Compounds Mentioned

Q & A

Q. How can researchers design an effective synthetic route for 1-(2-aminopropanoyl)pyrrolidin-3-one?

A two-step cascade process is commonly employed, starting with methyl 3-TBSO-2 intermediates followed by cyclization to form the pyrrolidin-3-one core. Silver(I)-catalyzed tandem reactions of N-activated aziridine-propargylic esters offer higher stereochemical control, particularly for derivatives with complex substituents . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to achieving yields >70%, as demonstrated in analogous pyrrolidinone syntheses.

Q. What methodologies are recommended for characterizing the structural conformation of this compound?

X-ray crystallography using software like ORTEP-3 (with GUI enhancements for Windows) enables precise visualization of bond angles and torsion angles . For non-crystalline samples, tandem mass spectrometry (MS/MS) combined with nuclear Overhauser effect spectroscopy (NOESY) can resolve spatial arrangements of substituents. Cross-validate results with density functional theory (DFT) calculations to confirm stereochemical assignments .

Q. How should researchers address the lack of ecological toxicity data for this compound?

Adopt tiered testing frameworks:

In silico prediction : Use tools like ECOSAR or TEST to estimate acute aquatic toxicity.

In vitro assays : Conduct bacterial luminescence inhibition (Microtox®) for baseline toxicity.

Soil mobility studies : Perform column leaching experiments with HPLC quantification .

Note that existing safety data sheets indicate no GHS hazards, but this does not preclude chronic effects .

Advanced Research Questions

Q. How can contradictions in pharmacological activity data (e.g., receptor binding vs. in vivo efficacy) be systematically analyzed?

Apply iterative triangulation:

Dose-response reconciliation : Compare IC50 values from radioligand binding assays (e.g., oxytocin receptor antagonism) with functional assays (e.g., calcium flux) .

Metabolite profiling : Use LC-HRMS to identify active metabolites that may contribute to discrepancies.

Species-specific modeling : Cross-reference humanized in vitro models (e.g., transgenic cell lines) with rodent pharmacokinetic data .

Q. What strategies optimize catalytic conditions for enantioselective synthesis of this compound?

- Chiral ligands : Test phosphine-based ligands (e.g., Josiphos) in asymmetric hydrogenation of α,β-unsaturated precursors.

- Solvent engineering : Use binary solvent systems (e.g., THF/H2O) to enhance transition-state stabilization.

- In situ monitoring : Employ ReactIR to track intermediates and adjust reaction parameters dynamically .

Q. How can researchers validate the crystalline structure of derivatives for patent applications?

Submit samples for single-crystal X-ray diffraction (SC-XRD) with ≥95% purity. For polymorph screening, use high-throughput crystallization robots with 96-well plates. Compare unit cell parameters with existing patents (e.g., (3Z,5S)-5-(hydroxymethyl)-1-[(2'-methylbiphenyl)carbonyl]pyrrolidin-3-one derivatives) to avoid infringement .

Q. What protocols mitigate risks when handling this compound given limited toxicological data?

- Containment : Use Class II biosafety cabinets for solid-phase synthesis.

- Personal protective equipment (PPE) : Wear nitrile gloves and FFP3 respirators during aerosol-generating steps.

- Emergency protocols : Establish neutralization procedures with 10% acetic acid for spills, as recommended for structurally related amines .

Q. How can cross-disciplinary approaches enhance mechanistic studies of this compound?

- Computational docking : Use AutoDock Vina to predict binding poses at vasopressin V1a receptors.

- Cryo-EM : Resolve receptor-ligand complexes at 3–4 Å resolution for dynamic interaction mapping.

- Metabolomics : Apply untargeted LC-QTOF-MS to identify off-target effects in primary hepatocyte models .

Data Integration & Contradiction Resolution

Q. What statistical methods resolve stereochemical inconsistencies in synthetic batches?

- PCA (Principal Component Analysis) : Compare NMR chemical shifts across batches to detect outlier spectra.

- Bayesian inference : Model reaction outcomes using prior data on solvent effects and catalyst loadings.

- Chiral HPLC : Use Daicel Chiralpak columns with polar organic mode for baseline separation of enantiomers .

Q. How should researchers integrate multi-source data (e.g., patents, journals, in-house data) to prioritize derivatives for preclinical testing?

Develop a weighted scoring matrix:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.